2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol typically involves the reaction of 3-methylcyclohexylamine with acetone under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol
- 1-Amino-2-methylpropan-2-ol
- 2-Methyl-2-[(3-methylcyclohexyl)amino]propan-1-ol
Uniqueness
2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-5-4-6-10(7-9)12-8-11(2,3)13/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
LOFVASGGNOFIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCC(C)(C)O |
Origin of Product |
United States |
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